CITCO -

CITCO

Catalog Number: EVT-1561307
CAS Number:
Molecular Formula: C19H12Cl3N3OS
Molecular Weight: 436.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CITCO, with the chemical formula C19H12Cl3N3OS and CAS Number 338404-52-7, is a synthetic compound classified as an imidazothiazole derivative. It is primarily recognized for its role as a potent agonist of the human constitutive androstane receptor (CAR), which is integral to regulating various metabolic processes, particularly in drug metabolism and detoxification pathways within the liver. The compound's structure features three chlorine atoms, which enhance its biological activity and receptor binding properties, making it a significant subject of study in pharmacology and toxicology .

Synthesis Analysis

CITCO can be synthesized through various methods that involve the coupling of imidazole and thiazole moieties with chlorinated phenyl groups. One common synthesis route includes:

  1. Formation of Imidazole-Thiazole Linkage: This step typically involves the reaction of thiazole-5-carbaldehyde with an appropriate imidazole derivative.
  2. Chlorination: Subsequent chlorination introduces the three chlorine atoms at specific positions on the aromatic ring.
  3. Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels (≥95%) suitable for biological assays.

These methods allow for precise control over CITCO's chemical structure, enabling researchers to explore variations that may enhance its biological activity .

Molecular Structure Analysis

CITCO's molecular structure is characterized by:

  • Core Structure: An imidazothiazole framework.
  • Halogen Substituents: Three chlorine atoms attached to the aromatic system.
  • Molecular Weight: Approximately 436.74 g/mol.

The structural data indicates that CITCO's unique halogenated configuration contributes significantly to its specificity and potency as a CAR agonist. Detailed structural analyses have been performed using techniques such as X-ray crystallography, revealing insights into its binding interactions with nuclear receptors .

Chemical Reactions Analysis

CITCO participates in several significant chemical reactions that are crucial for understanding its mechanism of action:

  1. Binding Reactions: CITCO binds directly to the ligand-binding domain of CAR and also interacts with the human pregnane X receptor (PXR), albeit with lower affinity.
  2. Activation Pathways: The activation of CAR leads to the upregulation of cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, which are vital for drug metabolism.

These reactions are essential for elucidating how modifications to CITCO might enhance or diminish its efficacy as a CAR agonist .

Mechanism of Action

CITCO acts primarily as an agonist for CAR, leading to several downstream effects:

  • Nuclear Translocation: Upon binding to CAR, CITCO induces its translocation to the nucleus in hepatocytes.
  • Gene Regulation: This translocation results in the upregulation of genes involved in drug metabolism and detoxification processes.

The effective concentration (EC50) for activating CAR is approximately 49 nM, indicating its high potency. Additionally, while CITCO is selective for CAR, it has been shown to weakly activate PXR under certain conditions, demonstrating its dual agonistic properties .

Physical and Chemical Properties Analysis

CITCO exhibits several notable physical and chemical properties:

The elemental composition includes approximately 52.25% carbon, 2.77% hydrogen, and 24.35% chlorine by weight .

Applications

CITCO is primarily utilized in research settings related to pharmacology and toxicology due to its ability to activate CAR. Key applications include:

  • Pharmacological Research: Studying metabolic regulation and drug interactions in liver cells.
  • Toxicological Studies: Investigating the effects of xenobiotics on liver function.
  • Comparative Studies: Used alongside other nuclear receptor agonists like rifampicin to distinguish between CAR and PXR functions.

These applications underscore CITCO's significance as a tool for understanding metabolic processes and developing therapeutic strategies targeting liver function .

Introduction to CITCO in Pharmacological Research

CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) is a synthetic imidazothiazole derivative with the molecular formula C₁₉H₁₂Cl₃N₃OS and CAS registry number 338404-52-7 [10]. This specialized chemical tool has become indispensable in pharmacological research due to its specific interactions with key nuclear receptors involved in xenobiotic metabolism and cell proliferation. With a molecular weight of 436.74 g/mol, CITCO exhibits limited solubility in aqueous solutions but dissolves effectively in dimethyl sulfoxide (DMSO) at concentrations up to 87 mg/mL (199.2 mM) [4] [6]. The compound's stability requires storage under desiccated conditions at -20°C [10], and its distinctive structure features a chlorophenyl-imidazothiazole core linked to a dichlorobenzyloxime moiety, enabling specific receptor interactions [5] [6]. As a research compound, CITCO has enabled significant advances in understanding nuclear receptor biology without therapeutic application, serving exclusively as an investigative pharmacological probe.

Pharmacological Significance of CITCO as a Receptor Agonist

Mechanism of Action and Receptor Selectivity:CITCO functions as a potent and selective constitutive androstane receptor (CAR, NR1I3) agonist with a well-documented EC₅₀ of 49 nM in CAR/SRC-1 fluorescence resonance energy transfer (FRET) assays [4] [5]. Early pharmacological characterization demonstrated its >50-fold selectivity for human CAR over pregnane X receptor (PXR) in transient transfection assays, with no significant activity against other nuclear receptors including LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR [5] [6]. This apparent selectivity profile established CITCO as the gold standard agonist for distinguishing CAR-mediated effects from those of other xenobiotic receptors in experimental models. The compound induces CAR nuclear translocation and subsequent binding to response elements as CAR/RXR heterodimers, initiating transcription of target genes including drug-metabolizing enzymes such as CYP2B6 in hepatocytes [5] [8].

A pivotal 2020 study fundamentally reshaped our understanding of CITCO's pharmacology by demonstrating its direct binding to and activation of the human pregnane X receptor (hPXR) ligand-binding domain [2]. This research revealed that CITCO: (1) binds directly to hPXR; (2) activates hPXR in HepG2 cells in a manner blocked by the hPXR-specific antagonist SPA70; (3) recruits steroid receptor coactivator 1 to hPXR; and (4) activates hPXR in primary human hepatocytes and HepaRG cell lines even when hCAR is knocked out [2]. Crucially, this dual agonism exhibits species-specific divergence as CITCO does not activate mouse PXR, explaining why earlier studies in rodent models failed to detect this polypharmacology. The activation of hPXR depends specifically on tryptophan-299 residue, highlighting the structural basis for CITCO's receptor interactions [2].

Table 1: CITCO's Receptor Activation Profile

ReceptorActivation EC₅₀Species SpecificityKey Functional Outcomes
Constitutive Androstane Receptor (CAR)49 nMHuman > MouseNuclear translocation, CYP2B6 expression
Pregnane X Receptor (PXR)Not determinedHuman-specific (not mouse)CYP3A4 expression, drug metabolism regulation
Other Nuclear Receptors (LXR, ER, PPAR, etc.)No significant activityN/ANot applicable

Research Applications and Functional Outcomes:

  • Oncology and Stem Cell Research:CITCO demonstrates significant anti-proliferative effects against brain tumor stem cells (BTSCs) in both in vitro and in vivo models. In cultured BTSCs and established glioma cell lines (T98G, U87MG, DB29, DB33), CITCO treatment (1-50 μM, 48 hours) induces dose-dependent inhibition of viable cell count and proliferation through WST-1 and ³H-thymidine uptake assays [8]. At concentrations of 2.5-10 μM, CITCO triggers cell cycle arrest and apoptosis specifically in BTSCs but not in normal human astrocytes, demonstrating tumor-selective cytotoxicity [4] [8]. This selective effect correlates with increased CAR protein expression in BTSCs following CITCO exposure [8]. In xenograft models using athymic nude mice, intraperitoneal administration of CITCO (25-100 μg) significantly inhibits BTSC-derived tumor growth, with higher doses rendering tumors undetectable [6] [8]. These findings position CITCO as a valuable tool for investigating CAR's role in cancer stem cell biology and potential therapeutic targeting.

Table 2: CITCO Effects on Brain Tumor Stem Cells (BTSCs) in Culture

CITCO ConcentrationEffect on Viable Cell CountCell Cycle EffectsApoptosis InductionCAR Protein Expression
1-10 μMDose-dependent inhibitionVariable arrest patternsSignificant Annexin V increase in BTSCsLow to moderate increase
25-50 μMStrong inhibition (>70%)G0/G1 or G2/M arrestRobust apoptosis in BTSCsMarked upregulation
Normal AstrocytesNo significant effectNo arrestNo apoptosis inductionMinimal change
  • Species-Specific Carcinogenicity Studies:CITCO's pharmacology reveals profound interspecies differences in nuclear receptor activation that significantly impact carcinogenicity assessment. In humanized CAR mice (where murine CAR is replaced with human CAR), chronic CITCO exposure promotes hepatic tumor formation through a non-genotoxic mechanism, contrasting with wild-type mice where no such effect occurs [3] [7]. Notably, this tumor promotion occurs without inducing hepatic hyperplasia, challenging established models of non-genotoxic carcinogenesis (NGC) and highlighting the complexity of CAR-mediated carcinogenesis in human-relevant systems [7]. These findings demonstrate CITCO's utility in modeling human-specific carcinogenicity pathways and evaluating species differences in nuclear receptor function.

  • Gene Regulation and Metabolism Studies:As a dual hCAR/hPXR agonist, CITCO enables investigation of overlapping regulatory networks controlling xenobiotic metabolism. CITCO activates both receptors in human hepatocytes and hepatoma cell lines, inducing expression of phase I/II drug-metabolizing enzymes and transporters including CYP2B6, CYP3A4, UGT1A1, and MDR1 [2] [5]. This co-activation provides a pharmacological tool to study cross-talk between xenobiotic receptors and their combined impact on hepatic function, drug-drug interactions, and endobiotic homeostasis. The compound's human-specific PXR activation further facilitates studies of species divergence in drug metabolism pathways, addressing a critical challenge in translational pharmacology [2].

Historical Development and Discovery of CITCO

Initial Identification and Characterization:CITCO emerged from a targeted effort to develop selective human CAR agonists, first reported in a seminal 2003 study by Maglich and colleagues [5]. This research implemented a rational drug design approach focused on imidazothiazole derivatives to address the critical need for pharmacological tools capable of discriminating between CAR and the structurally/functionally related pregnane X receptor (PXR). The compound's identification stemmed from systematic screening using transient transfection assays in green monkey kidney CV-1 cells, where CITCO demonstrated remarkable >100-fold selectivity for human CAR over human PXR [2] [5]. This exceptional selectivity profile rapidly established CITCO as the premier pharmacological probe for CAR-specific research, facilitating mechanistic studies of CAR activation without concurrent PXR stimulation.

Chemical Characterization and Early Applications:Initial pharmacological profiling characterized CITCO as a potent activator of CAR-dependent transcription with an EC₅₀ of 49 nM [4] [5]. Its chemical structure—featuring a chlorophenyl-imidazothiazole core linked to a dichlorobenzyloxime moiety—was recognized as structurally distinct from previous CAR activators like phenobarbital or TCPOBOP [5] [10]. Early studies confirmed its ability to induce CAR nuclear translocation and subsequent upregulation of prototypical target genes including CYP2B6 in human hepatocytes [5] [8]. The compound's physicochemical properties, including limited aqueous solubility and stability requirements (desiccated storage at -20°C), were established during this period to ensure experimental reproducibility [6] [10]. These characteristics facilitated CITCO's adoption across diverse research applications exploring CAR's roles in drug metabolism, energy homeostasis, and cell proliferation.

Paradigm Shift: Recognition of Dual Pharmacology:A transformative reevaluation of CITCO's pharmacology emerged in 2019-2020 when comprehensive studies revealed its previously unrecognized activity as a human PXR agonist [2]. This discovery fundamentally altered the interpretation of over 15 years of research utilizing CITCO as a selective CAR agonist. The key findings demonstrated that:

  • CITCO binds directly to the hPXR ligand-binding domain
  • CITCO activates hPXR-dependent gene expression in human-relevant liver models (HepG2, HepaRG, primary hepatocytes)
  • hPXR activation occurs independently of hCAR, as evidenced by experiments in hCAR-knockout systems
  • The W299 residue in hPXR is critical for CITCO-mediated activation [2]

This paradigm shift highlighted the limitations of earlier screening systems, particularly the use of non-hepatic CV-1 cells for selectivity assessments, which failed to predict CITCO's polypharmacology in human hepatocytes [2]. The revelation of CITCO's dual agonism necessitated careful reevaluation of prior research attributing effects exclusively to CAR activation, particularly in studies of drug metabolism, enzyme induction, and cell proliferation where both receptors might contribute to observed phenotypes.

Contemporary Research Applications:Despite the complexity of its pharmacology, CITCO remains a valuable research tool when applied with appropriate contextual understanding. Current research leverages its dual activity to investigate crosstalk between CAR and PXR in regulating shared target genes and biological processes [2]. The compound's species-specific PXR activation (effective on human but not mouse PXR) enables sophisticated studies of human-specific toxicities using humanized mouse models [3] [7]. In carcinogenicity assessment, CITCO's ability to promote liver tumors specifically in human CAR-expressing mice provides critical insights into human-relevant mechanisms of non-genotoxic carcinogenesis that cannot be modeled in conventional rodents [3] [7]. These applications demonstrate how understanding of CITCO's pharmacology has evolved from a selective probe to a multifaceted tool for investigating nuclear receptor biology in human-relevant contexts.

Table 3: Key Developments in CITCO's Research History

TimelineResearch MilestoneSignificance
2003Initial identification as selective hCAR agonistProvided first potent selective tool for CAR research
2007-2015Applications in cancer stem cell researchDemonstrated anti-proliferative effects in BTSCs
2020Discovery of direct hPXR binding and activationRevealed dual agonism, necessitating reinterpretation of prior studies
2025Tumor promotion in humanized CAR miceEstablished as model for human-specific non-genotoxic carcinogenesis

Properties

Product Name

CITCO

IUPAC Name

1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine

Molecular Formula

C19H12Cl3N3OS

Molecular Weight

436.7 g/mol

InChI

InChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2

InChI Key

ZQWBOKJVVYNKTL-UHFFFAOYSA-N

Synonyms

6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime
CITCO cpd

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.